molecular formula C21H29ClN2O2 B5853835 1-(4-chlorobenzoyl)-N-cyclooctyl-4-piperidinecarboxamide

1-(4-chlorobenzoyl)-N-cyclooctyl-4-piperidinecarboxamide

Cat. No. B5853835
M. Wt: 376.9 g/mol
InChI Key: WSSQVABPUMVCKH-UHFFFAOYSA-N
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Description

1-(4-chlorobenzoyl)-N-cyclooctyl-4-piperidinecarboxamide is a compound related to various fields in chemistry and pharmacology. Although specific studies on this compound are limited, related research can offer insights into its characteristics and potential applications.

Synthesis Analysis

The synthesis of related compounds typically involves reactions between 4-chlorobenzoic acid and derivatives of piperidine. For example, in a study by Wang and Li, 4-chlorobenzoic acid reacted with silver oxide and 1-(2-aminoethyl)piperidine to form a silver(I) complex, highlighting a typical approach to compound synthesis involving chlorobenzoyl and piperidine structures (Wang & Li, 2011).

Molecular Structure Analysis

Structural analysis of similar compounds has been conducted using X-ray diffraction and other techniques. For example, the silver(I) complex mentioned previously was characterized by X-ray diffraction, revealing a dimeric structure and coordination by nitrogen and oxygen atoms (Wang & Li, 2011). This provides a basis for understanding the molecular structure of chlorobenzoyl-piperidine derivatives.

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives often include substitutions and complex formation. For instance, Sugimoto et al. described the synthesis of piperidine derivatives showing increased activity due to substitutions at the benzamide moiety (Sugimoto et al., 1990). These reactions highlight the chemical behavior and modification possibilities for compounds like 1-(4-chlorobenzoyl)-N-cyclooctyl-4-piperidinecarboxamide.

Physical Properties Analysis

The physical properties of compounds are significantly influenced by their molecular structure. For example, the crystal and molecular structure analysis of related compounds, such as 4-carboxypiperidinium chloride, provides insight into their physical properties, including solubility, melting point, and crystal form (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

1-(4-chlorobenzoyl)-N-cyclooctylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClN2O2/c22-18-10-8-17(9-11-18)21(26)24-14-12-16(13-15-24)20(25)23-19-6-4-2-1-3-5-7-19/h8-11,16,19H,1-7,12-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSQVABPUMVCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzoyl)-N-cyclooctylpiperidine-4-carboxamide

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